molecular formula C6H8Na8O18P4 B13397372 Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate

Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate

Cat. No.: B13397372
M. Wt: 675.93 g/mol
InChI Key: QYQMPPDYTHNACQ-UHFFFAOYSA-F
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate typically involves the phosphorylation of inositol derivatives. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation reactions using automated reactors to ensure precise control over reaction conditions. The product is then purified through crystallization or lyophilization to obtain the desired purity and form .

Chemical Reactions Analysis

Types of Reactions

Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, nucleophiles such as amines or alcohols for substitution reactions, and metal salts for complexation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield inositol and inorganic phosphate, while substitution reactions can produce various phosphorylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets by acting as a phosphate donor or by forming complexes with metal ions, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate is unique due to its high degree of phosphorylation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high phosphate content and strong metal-binding properties .

Properties

Molecular Formula

C6H8Na8O18P4

Molecular Weight

675.93 g/mol

IUPAC Name

octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate

InChI

InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8

InChI Key

QYQMPPDYTHNACQ-UHFFFAOYSA-F

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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